An In-depth Technical Guide to 4-(2-Chloroethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to 4-(2-Chloroethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist
For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of key chemical intermediates is paramount to innovation. This guide provides a detailed technical overview of 4-(2-Chloroethyl)pyridine hydrochloride, a versatile building block in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, safe handling, and significant applications, offering field-proven insights to empower your research endeavors.
Core Chemical Identity and Physicochemical Properties
4-(2-Chloroethyl)pyridine hydrochloride is a pyridinium salt that serves as a valuable reagent for introducing the 4-(2-pyridyl)ethyl moiety into a variety of molecular scaffolds. Its reactivity is primarily centered around the electrophilic nature of the chloroethyl group, making it a potent alkylating agent.
Structural and Physical Data Summary
A clear understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The following table summarizes the key physicochemical data for 4-(2-Chloroethyl)pyridine hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉Cl₂N | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | Pale cream to yellow to pale brown powder | [2] |
| Melting Point | 163.0-170.0 °C | [2] |
| Solubility | Soluble in water | [3] |
| CAS Number | 4226-37-3 | [1] |
Note: The provided data is for the hydrochloride salt. The free base, 4-(2-chloroethyl)pyridine, is known to be unstable and can self-react.[4] The hydrochloride salt form enhances stability and ease of handling.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7-9 ppm). Two triplets in the aliphatic region would correspond to the -CH₂-CH₂-Cl moiety.
-
¹³C NMR: The carbon NMR would display distinct signals for the pyridine ring carbons and the two aliphatic carbons of the chloroethyl group.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and a C-Cl stretching vibration.
Reactivity Profile and Mechanistic Insights
The primary utility of 4-(2-Chloroethyl)pyridine hydrochloride in organic synthesis stems from its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement by a wide range of nucleophiles.
Alkylation Reactions: A Cornerstone of its Utility
The chloroethyl group is a reactive handle for alkylation. This allows for the covalent attachment of the 4-(2-pyridyl)ethyl group to various substrates, a common strategy in the synthesis of pharmacologically active molecules.
General Reaction Scheme:
Caption: General workflow for nucleophilic alkylation using 4-(2-Chloroethyl)pyridine hydrochloride.
The reaction is typically carried out in the presence of a base to neutralize the generated hydrochloric acid and, in some cases, to deprotonate the nucleophile, thereby increasing its reactivity. The choice of solvent and base is critical and depends on the specific nucleophile and substrate.
Synthesis of Pyridine Derivatives
4-(2-Chloroethyl)pyridine hydrochloride is a key intermediate in the synthesis of a diverse range of substituted pyridine derivatives.[5] The pyridine moiety is a prevalent scaffold in many FDA-approved drugs, particularly in oncology and neurology.[6]
A plausible synthetic route to 4-(2-Chloroethyl)pyridine hydrochloride can be adapted from methods used for similar compounds, such as 4-(chloromethyl)pyridine hydrochloride.[7] A general, multi-step synthesis is outlined below.
Illustrative Synthetic Pathway
Caption: A potential synthetic route to 4-(2-Chloroethyl)pyridine hydrochloride.
Step-by-Step Methodology (Generalized):
-
Chlorination of 4-Pyridineethanol: 4-Pyridineethanol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), typically in an inert solvent. This reaction converts the hydroxyl group into a chloro group.
-
Formation of the Hydrochloride Salt: The resulting 4-(2-chloroethyl)pyridine is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt. This step is often crucial for purification and long-term storage of the compound.
Safe Handling and Storage: A Prerequisite for Research
As with any reactive chemical, proper handling and storage of 4-(2-Chloroethyl)pyridine hydrochloride are critical to ensure laboratory safety. The compound is classified as a corrosive and an irritant.[8][9][10]
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[8][11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The compound is hygroscopic, so protection from moisture is important.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[10]
In all cases of exposure, seek immediate medical attention.[8][9][10]
Applications in Drug Discovery and Development
The structural motif of a pyridine ring connected to a flexible ethyl chain is a common feature in many biologically active compounds. 4-(2-Chloroethyl)pyridine hydrochloride serves as a convenient starting material for the synthesis of such molecules. Its applications span various therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The pyridine scaffold is a well-established "privileged structure" in the design of kinase inhibitors for cancer therapy.[12]
-
Central Nervous System (CNS) Agents: Pyridine derivatives are found in a significant number of drugs targeting the CNS.[6]
-
Antimicrobial Agents: The incorporation of the pyridine moiety can lead to compounds with antibacterial and antifungal properties.[5]
Conclusion
4-(2-Chloroethyl)pyridine hydrochloride is a valuable and versatile reagent for the synthesis of a wide array of functionalized pyridine derivatives. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a solid foundation of technical information and practical insights to aid scientists in leveraging the full potential of this important chemical intermediate.
References
-
Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from Fisher Scientific.[8]
-
Al-Ghorbani, M., et al. (2015). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 20(9), 16484-16496.[5]
-
Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Fisher Scientific.[9]
-
TCI Chemicals. (2025, April 30). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. Retrieved from TCI Chemicals.[10]
-
MilliporeSigma. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet. Retrieved from MilliporeSigma.[11]
-
Google Patents. (2015, November 25). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Retrieved from Google Patents.[7]
-
Pfaltz & Bauer. (n.d.). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Pfaltz & Bauer.[13]
-
Hao, X.-Q., et al. (2025, November 22). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 11(47).[14]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal.[15]
-
CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved from CAMEO Chemicals.[3]
-
ChemScene. (n.d.). 2-(2-Chloroethyl)pyridine hydrochloride. Retrieved from ChemScene.[1]
-
Fluorochem. (n.d.). 4-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS 119396-04-2). Retrieved from Fluorochem.[16]
-
PubChem. (n.d.). 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1). Retrieved from PubChem.[17]
-
ResearchGate. (2010, April). Pyridine hydrochloride in organic synthesis. Retrieved from ResearchGate.[18]
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from PrepChem.com.[19]
-
Santa Cruz Biotechnology, Inc. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from Santa Cruz Biotechnology, Inc.[20]
-
ChemRxiv. (2020). Radical Chain Monoalkylation of Pyridines. Retrieved from ChemRxiv.[21]
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Sigma-Aldrich.[22]
-
SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from SpectraBase.[23]
-
Reddit. (2022, November 2). reaction with hydrochloride compounds. r/chemhelp.[4]
-
Journal of the Chemical Society. (1966). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1193-1196.[24]
-
Google Patents. (2020, April 24). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Retrieved from Google Patents.[25]
-
Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from Santa Cruz Biotechnology, Inc.[26]
-
Benchchem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from Benchchem.[27]
-
MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). Retrieved from MedChemExpress.[28]
-
Thermo Fisher Scientific. (n.d.). 4-(Chloromethyl)pyridine hydrochloride, 98% 100 g. Retrieved from Thermo Fisher Scientific.[2]
-
ChemicalBook. (2026, January 13). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from ChemicalBook.[29]
-
Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ. Retrieved from Guidechem.[30]
-
Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Retrieved from Benchchem.[12]
-
Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.[6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(Chloromethyl)pyridine hydrochloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. reddit.com [reddit.com]
- 5. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. uprm.edu [uprm.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine synthesis [organic-chemistry.org]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. prepchem.com [prepchem.com]
- 20. 4-(Chloromethyl)pyridine hydrochloride | CAS 1822-51-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 23. spectrabase.com [spectrabase.com]
- 24. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]
- 30. Page loading... [wap.guidechem.com]
